molecular formula C16H14N4O B2819826 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034288-96-3

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2819826
CAS No.: 2034288-96-3
M. Wt: 278.315
InChI Key: FQYVZVWVTVCXDD-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone (CAS 2380040-02-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C17H16N4O and a molecular weight of 292.34 g/mol , this compound features a unique molecular architecture that combines a naphthalene system with an azetidine ring bearing a 1,2,3-triazole moiety . This specific structure makes it a valuable scaffold for constructing novel chemical entities, particularly in the synthesis of potential pharmacologically active molecules. The 1,2,3-triazole group is a privileged structure in chemical biology, often utilized in click chemistry applications for the modular assembly of complex molecules and bioconjugation . The naphthalene group is a common hydrophobic pharmacophore found in compounds that interact with various biological targets. While the specific biological profile of this compound requires further investigation by researchers, analogues featuring similar naphthalene and nitrogen-containing heterocycle combinations have been explored for a range of biological activities. For instance, certain naphthalene-based compounds are known to interact with cannabinoid receptors , and various triazole derivatives are investigated as potential therapeutic agents for inflammatory and autoimmune diseases . This compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

naphthalen-1-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(19-10-13(11-19)20-9-8-17-18-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYVZVWVTVCXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone (CAS Number: 2034288-96-3) is a synthetic organic molecule that incorporates a triazole ring and an azetidine moiety, known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential based on existing research.

Structural Overview

The molecular formula of the compound is C16H14N4OC_{16}H_{14}N_{4}O, with a molecular weight of 278.31 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets, enhancing its therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing triazole and azetidine rings often exhibit significant antimicrobial activity. The triazole moiety is particularly noted for its effectiveness against fungal infections, while azetidine derivatives have shown antibacterial properties. A study on similar compounds demonstrated that modifications in the triazole ring can enhance antifungal efficacy against various pathogens .

Anticancer Activity

The combination of triazole and azetidine in the structure of this compound suggests potential anticancer properties. Triazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth. In silico studies predict that this compound may interact with targets involved in cancer progression, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Compounds featuring triazole rings have been documented to possess anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Synthesis and Biological Evaluation

A study conducted on related triazole derivatives demonstrated a significant correlation between structural modifications and biological activity. Compounds with similar frameworks to this compound exhibited notable antibacterial and antifungal activities when tested against clinical isolates .

Compound NameActivity TypeIC50 (µM)Reference
Triazole Derivative AAntifungal12.5
Azetidine Derivative BAntibacterial15.0
This compoundAnticancer (predicted)N/A

Study 2: Computational Predictions

Computational modeling has been employed to predict the biological interactions of this compound. Molecular docking studies suggest that it may bind effectively to protein targets associated with cancer pathways, indicating a promising avenue for further pharmacological exploration .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that derivatives of triazole and azetidine can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study : A study evaluated similar azetidine derivatives for their antiproliferative effects on breast cancer cells. The results indicated that these compounds could act as tubulin destabilizing agents, offering a promising avenue for drug development in oncology .

Antimicrobial Activity

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone has been tested for antimicrobial properties against various bacterial strains. The triazole ring is known for its broad-spectrum antimicrobial activity.

Data Summary :

Bacterial StrainActivity Observed
Staphylococcus aureusModerate to High
Escherichia coliModerate
Methicillin-resistant Staphylococcus aureus (MRSA)High

Material Science

The compound's unique structure allows it to be utilized in the development of new materials with specific electronic or photonic properties. The incorporation of the naphthalene moiety enhances its potential as a building block in organic electronics.

Pharmacokinetics

An analysis of similar compounds indicates favorable pharmacokinetic profiles, suggesting that this compound may exhibit good bioavailability and metabolic stability .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Bioactivity
Compound Name Structural Features Biological Activity IC50 (µM) Reference
Target Compound 1,2,3-Triazole + azetidine + naphthalene Not reported in evidence N/A
9b (1,3,4-Thiadiazole derivative) 1,2,3-Triazole + thiadiazole + phenyl Antitumor (HepG2) 2.94
12a (Thiazole derivative) 1,2,3-Triazole + thiazole + phenyl Antitumor (HepG2, MCF-7) 1.19 (HepG2), 3.4 (MCF-7)
1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole 1,2,3-Triazole + benzyl + naphthalene Antimicrobial (Gram-positive bacteria) Not quantified
Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone 1,2,4-Triazole + phenyl No activity reported N/A
(3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)(cyclohexyl)methanone 1,2,3-Triazole + azetidine + cyclohexyl Not reported (structural analog) N/A
Key Observations:
  • Bioactivity : The thiazole and thiadiazole derivatives (e.g., 12a, 9b) exhibit potent antitumor activity, likely due to the synergistic effects of the triazole and heterocyclic systems . The absence of bioactivity data for the target compound suggests a gap in current research.
  • Role of Naphthalene : Compounds with naphthalene (e.g., 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole) show enhanced lipophilicity and antimicrobial activity compared to phenyl-substituted analogs .
  • Triazole Isomerism : 1,2,4-Triazole analogs (e.g., ) lack reported bioactivity, underscoring the superior pharmacological relevance of 1,2,3-triazoles.

Structure-Activity Relationships (SAR)

  • Triazole Position : N-1 substitution (as in the target compound) is critical for binding to enzymes like carbonic anhydrase-II .
  • Azetidine vs. Larger Rings : The azetidine’s strain may improve metabolic stability over five- or six-membered rings (e.g., piperidine) .
  • Naphthalene vs. Phenyl : Naphthalene’s extended π-system enhances binding to hydrophobic enzyme pockets, as seen in antimicrobial analogs .

Crystallographic and Computational Insights

  • SHELX Refinement : Many triazole-containing analogs (e.g., ) were characterized using SHELX software, confirming planar triazole geometry and optimal bond lengths for target interactions .
  • Molecular Docking : Triazole-azetidine systems show strong predicted binding to carbonic anhydrase-II, aligning with experimental inhibitory data .

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